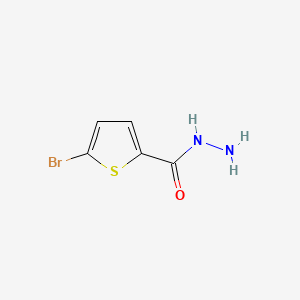

5-Bromothiophene-2-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXZACLPQYOIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366368 | |

| Record name | 5-bromothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-27-1 | |

| Record name | 5-bromothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98027-27-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromothiophene-2-carbohydrazide: Chemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-bromothiophene-2-carbohydrazide, a versatile building block in medicinal chemistry. This document includes tabulated physicochemical data, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance, including a proposed mechanism of action.

Core Chemical Properties

This compound is a stable, white to off-white solid.[1] Its core structure consists of a thiophene ring substituted with a bromine atom at the 5-position and a carbohydrazide group at the 2-position. This arrangement of functional groups makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds with potential pharmacological activities.

A summary of its key chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂OS | [1][2] |

| Molecular Weight | 221.07 g/mol | [1][2][3] |

| CAS Number | 98027-27-1 | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 149-151 °C | [2] |

| Solubility | Sparingly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO). | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 83.4 Ų | [1] |

Spectral Data

Experimental Protocols

The synthesis of this compound is most commonly achieved through the hydrazinolysis of its corresponding ester, ethyl 5-bromothiophene-2-carboxylate.

Synthesis of this compound

This procedure involves the reaction of ethyl 5-bromothiophene-2-carboxylate with hydrazine hydrate.

Workflow for the Synthesis of this compound:

Caption: A schematic workflow for the synthesis of this compound.

Detailed Methodology:

-

Dissolve Ethyl 5-bromothiophene-2-carboxylate in methanol.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture at 60°C and stir.[6]

-

After the reaction is complete, cool the mixture in an ice bath.

-

Filter the resulting solid precipitate.

-

Wash the solid with cold methanol.

-

Dry the solid product in an oven to obtain this compound.[6]

Biological Activity and Signaling Pathways

While the direct biological activity of this compound is not extensively documented, its derivatives have shown promising antimicrobial and antifungal activities.[6] Many thiophene-based compounds are known to exhibit a wide range of biological effects. The carbohydrazide moiety is also a key feature in many biologically active molecules.

A potential mechanism of action for antimicrobial thiophene derivatives involves the inhibition of essential bacterial enzymes. One such target is D-alanine:D-alanine ligase (Ddl), an enzyme crucial for the synthesis of the bacterial cell wall peptidoglycan.[7][8][9][10][11] Inhibition of this enzyme disrupts cell wall formation, leading to bacterial cell death. Hydrazide-containing compounds can act as inhibitors of this enzyme.

Proposed Signaling Pathway: Inhibition of D-alanine:D-alanine Ligase

The following diagram illustrates the proposed mechanism of action for a thiophene carbohydrazide derivative as an inhibitor of the D-alanine:D-alanine ligase pathway.

Caption: Proposed inhibition of the D-alanine:D-alanine ligase pathway by a this compound derivative.

This guide serves as a foundational resource for researchers working with this compound. Further investigation into its specific biological activities and the full characterization of its spectral properties will undoubtedly expand its applications in the field of drug discovery and development.

References

- 1. 5-Bromothiophene-2-carbaldehyde(4701-17-1) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | CAS#:98027-27-1 | Chemsrc [chemsrc.com]

- 3. 5-Bromothiophene-2-carboxylic acid hydrazide, 97% | Fisher Scientific [fishersci.ca]

- 4. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromothiophene-2-carbohydrazide: A Technical Guide

CAS Number: 98027-27-1

This technical guide provides an in-depth overview of 5-Bromothiophene-2-carbohydrazide, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities.

Chemical and Physical Properties

This compound is a thiophene derivative characterized by a carbohydrazide functional group at the 2-position and a bromine atom at the 5-position of the thiophene ring.[1] This substitution pattern imparts specific reactivity and potential for further chemical modifications, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 98027-27-1 | [1] |

| Molecular Formula | C₅H₅BrN₂OS | [1] |

| Molecular Weight | 221.07 g/mol | |

| Appearance | White to off-white solid | [1] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from 5-bromo-2-thiophenecarboxylic acid. This procedure is detailed below.

Experimental Protocol: Synthesis

Step 1: Esterification of 5-Bromo-2-thiophenecarboxylic acid

-

To a solution of 5-bromo-2-thiophenecarboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture at 65°C for a sufficient duration to ensure complete esterification.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude ester is then purified, typically by recrystallization or column chromatography.

Step 2: Hydrazinolysis of the Ester

-

The purified methyl 5-bromo-2-thiophenecarboxylate is dissolved in a suitable solvent, such as ethanol.

-

Hydrazine hydrate is added to the solution.

-

The reaction mixture is heated at 60°C.

-

Upon completion of the reaction, the mixture is cooled, and the precipitated this compound is collected by filtration, washed with a cold solvent, and dried.

Scheme 1: Synthesis of this compound

Caption: Synthetic route to this compound.

Spectral Data

The structural confirmation of this compound and its derivatives is typically achieved through spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for N'-Benzylidene-5-bromothiophene-2-carbohydrazide Derivatives

| Derivative | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) | Reference |

| N'-(4-Chlorobenzylidene)-5-bromothiophene-2-carbohydrazide | 3210 (N-H), 1650 (C=O) | 7.03 (d, 1H, Th-H), 7.82 (d, 1H, Th-H), 8.41 (s, 1H, -N=CH), 11.95 (s, 1H, -NH), 7.34 (d, 2H, Ar-H), 7.81 (d, 2H, Ar-H) | 341 (M+) | [2] |

| N'-(4-Methylbenzylidene)-5-bromothiophene-2-carbohydrazide | 3200 (N-H), 1645 (C=O) | 7.05 (d, 1H, Th-H), 7.80 (d, 1H, Th-H), 8.35 (s, 1H, -N=CH), 11.80 (s, 1H, -NH), 7.25 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 2.35 (s, 3H, -CH₃) | 339 (M+) | [2] |

Biological Activity and Potential Applications

This compound serves as a precursor for the synthesis of various Schiff bases and other derivatives that have been investigated for their biological activities.

Antimicrobial Activity

Derivatives of this compound, specifically N'-benzylidene derivatives, have been synthesized and screened for their antimicrobial properties.[2] These compounds have demonstrated moderate to good activity against various bacterial and fungal strains.[2]

Experimental Protocol: Antimicrobial Screening (Cup Plate Method)

-

Prepare a nutrient agar medium and sterilize it.

-

Inoculate the sterile agar with the test microorganism.

-

Pour the inoculated medium into sterile petri dishes and allow it to solidify.

-

Create wells or "cups" in the agar using a sterile borer.

-

Add a known concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) to the wells.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Signaling Pathways

While the specific signaling pathways through which this compound derivatives exert their antimicrobial effects have not been fully elucidated in the available literature, the general mechanism for many antimicrobial agents involves the disruption of essential cellular processes in microorganisms.

Diagram: Potential Antimicrobial Mechanisms

Caption: Potential mechanisms of antimicrobial action.

This document provides a foundational understanding of this compound for research and development purposes. Further investigation into its derivatives and their mechanisms of action is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carbohydrazide

This technical guide provides a comprehensive overview of the synthesis of 5-Bromothiophene-2-carbohydrazide, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic methodologies, complete with experimental protocols and quantitative data, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a heterocyclic compound of significant interest due to its utility in the synthesis of various biologically active molecules. Its derivatives have been explored for their potential antimicrobial and other pharmacological properties. This guide outlines the prevalent and effective methods for its preparation, focusing on a common two-step approach commencing from 5-bromothiophene-2-carboxylic acid.

Synthetic Pathways

The most widely employed synthesis of this compound involves a two-step process:

-

Esterification: The initial step is the conversion of 5-bromothiophene-2-carboxylic acid to its corresponding methyl or ethyl ester. This is typically achieved through Fischer-Speier esterification using an excess of the alcohol in the presence of a catalytic amount of strong acid.

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to yield the final product, this compound. This nucleophilic acyl substitution reaction is a standard method for the preparation of carbohydrazides from esters.

An alternative, though less common, approach involves the activation of 2-thiophenecarboxylic acid derivatives using coupling agents like dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt), followed by treatment with hydrazine.[1]

Below is a diagram illustrating the primary synthetic pathway.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, based on reported experimental findings.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1 | 5-Bromothiophene-2-carboxylic acid | Methanol, Sulfuric acid | Methanol | 65 | 30 h | Not specified | [2][3] |

| 2 | Methyl 5-bromothiophene-2-carboxylate | Hydrazine Hydrate | Not specified | 60 | Not specified | Not specified | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of Methyl 5-Bromothiophene-2-carboxylate

This protocol is based on a modified literature procedure.[3]

Materials:

-

5-Bromothiophene-2-carboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (AcOEt)

-

Water

Procedure:

-

To a solution of 5-bromothiophene-2-carboxylic acid (1.00 g, 4.83 mmol) in methanol (30.0 mL), add concentrated sulfuric acid (1.00 mL).

-

Reflux the reaction mixture for 30 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Pour the residue into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

Step 2: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives.[2]

Materials:

-

Methyl 5-bromothiophene-2-carboxylate

-

Hydrazine Hydrate

Procedure:

-

Combine methyl 5-bromothiophene-2-carboxylate with an excess of hydrazine hydrate.

-

Heat the reaction mixture at 60 °C. The reaction time may vary and should be monitored (e.g., by TLC).

-

Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the product.

-

The resulting solid is filtered, washed with water, and dried.

The following diagram outlines the general experimental workflow.

Conclusion

The synthesis of this compound is a straightforward process that can be reliably achieved through a two-step sequence of esterification followed by hydrazinolysis. The methodologies presented in this guide are well-established and provide a solid foundation for the production of this important synthetic intermediate. Researchers should optimize reaction conditions based on their specific laboratory settings and desired product purity.

References

An In-depth Technical Guide to the Molecular Structure of 5-Bromothiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromothiophene-2-carbohydrazide is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and materials science. As a derivative of thiophene, a sulfur-containing aromatic heterocycle, it serves as a versatile scaffold for the synthesis of a wide array of molecules with potential biological activities. The presence of a bromine atom and a carbohydrazide functional group imparts unique reactivity and potential for diverse chemical modifications, making it a valuable building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, synthesis, and the biological significance of its derivatives.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central thiophene ring substituted with a bromine atom at the 5-position and a carbohydrazide group at the 2-position.

Chemical Structure:

Caption: 2D structure of this compound.

A summary of the key physicochemical and identifying data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅BrN₂OS | [1] |

| Molecular Weight | 221.07 g/mol | [1] |

| CAS Number | 98027-27-1 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 149-151 °C | |

| SMILES String | NNC(=O)c1ccc(Br)s1 | |

| InChI Key | OFXZACLPQYOIAV-UHFFFAOYSA-N | |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Topological Polar Surface Area | 83.4 Ų | [1] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a three-step process starting from 2-thiophenecarboxylic acid derivatives.[2] This protocol utilizes dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid for subsequent hydrazinolysis.

Materials:

-

5-Bromo-2-thiophenecarboxylic acid

-

Dicyclohexylcarbodiimide (DCCI)

-

1-Hydroxybenzotriazole (HOBt)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve 5-Bromo-2-thiophenecarboxylic acid in dichloromethane.

-

Add 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCCI) to the solution at 0-5 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield the activated ester.

-

-

Hydrazinolysis:

-

Dissolve the activated ester in acetonitrile.

-

Cool the solution to 0-5 °C and add hydrazine hydrate dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from hot ethanol to obtain pure this compound.

-

Caption: Synthesis workflow for this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the thiophene ring protons and the hydrazide protons. The two protons on the thiophene ring will appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the -NH-NH₂ group will appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms of the thiophene ring will resonate in the aromatic region (typically δ 110-150 ppm). The carbonyl carbon of the carbohydrazide group will appear further downfield (typically δ 160-170 ppm).

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected vibrational frequencies are listed in Table 2.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (hydrazide) | Stretching | 3200-3400 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (amide I) | Stretching | 1640-1680 |

| N-H (amide II) | Bending | 1510-1550 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

| C-Br | Stretching | 500-600 |

Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the hydrazide moiety and cleavage of the thiophene ring.

Biological Activity and Drug Development Potential

While specific biological studies on this compound are limited, its derivatives have shown promising antimicrobial and anticancer activities.[3] The thiophene ring is a well-known pharmacophore present in numerous FDA-approved drugs, and the carbohydrazide moiety is a versatile linker for creating diverse molecular architectures.[3][4]

Antimicrobial Activity of Derivatives

N'-Benzylidene derivatives of this compound have been synthesized and screened for their antimicrobial activity. These compounds have demonstrated moderate to good activity against various bacterial and fungal strains.[5] The mechanism of action is hypothesized to involve the inhibition of essential microbial enzymes, such as DNA gyrase.[3]

Anticancer Activity of Derivatives

Derivatives of this compound have also been investigated for their anticancer potential. For instance, N′-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide has shown cytotoxic activity against breast (MCF-7) and cervical (HeLa) cancer cell lines.[3] Molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[3]

Caption: Logical relationship of the core scaffold to its derivatives and their activities.

Conclusion

This compound is a synthetically accessible and versatile molecule with significant potential in drug discovery and materials science. Its thiophene core, substituted with reactive bromine and carbohydrazide functionalities, provides a platform for the generation of diverse chemical libraries. While detailed structural and biological data on the parent compound are not extensively documented, studies on its derivatives highlight the promise of this scaffold in developing new antimicrobial and anticancer agents. Further research is warranted to fully elucidate the molecular properties and therapeutic potential of this compound and its analogues. The lack of publicly available crystallographic and detailed spectroscopic data for the title compound remains a key area for future investigation to enable a more complete understanding of its structure-activity relationships.

References

An In-depth Technical Guide to the Solubility of 5-Bromothiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromothiophene-2-carbohydrazide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public quantitative solubility data for this specific hydrazide, this document focuses on providing a robust experimental protocol for determining its thermodynamic solubility. The methodologies outlined herein are based on established practices in the pharmaceutical industry to ensure reliable and reproducible results.

Quantitative Solubility Data

The following table presents a template for the quantitative solubility data of this compound in various solvents at different temperatures. This table is designed to be populated with experimental data obtained through the protocol described in the subsequent section.

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Experimental Data | Experimental Data |

| Phosphate-Buffered Saline (pH 7.4) | 37 | Experimental Data | Experimental Data |

| Simulated Gastric Fluid (pH 1.2) | 37 | Experimental Data | Experimental Data |

| Fasted State Simulated Intestinal Fluid (pH 6.5) | 37 | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| Methanol | 25 | Experimental Data | Experimental Data |

| Acetonitrile | 25 | Experimental Data | Experimental Data |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted "gold standard" for determining the thermodynamic solubility of a compound.[1][2] It measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.[3]

2.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol)

-

Glass vials (e.g., 1.5-2 mL) with screw caps[3]

-

Analytical balance

-

Thermomixer or orbital shaker with temperature control[3][4]

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[5][6]

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

-

Perform serial dilutions of the stock solution to create a set of calibration standards with known concentrations.

-

-

Sample Preparation:

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed (e.g., 700 rpm) for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended to ensure thermodynamic equilibrium is achieved.[3][4]

-

-

Sample Processing:

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the vials at high speed.

-

Carefully collect the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.[5]

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using HPLC-UV or UV-Vis spectrophotometry. The analytical method should be validated for linearity, accuracy, and precision.[5]

-

2.3. Data Analysis

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the known concentrations of the standard solutions.

-

Determine the concentration of this compound in the diluted supernatant by interpolating its analytical signal on the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as µg/mL and µM.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

Spectroscopic Profile of 5-Bromothiophene-2-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the heterocyclic compound 5-Bromothiophene-2-carbohydrazide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials science by consolidating spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and outlining relevant experimental protocols.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂OS | [1] |

| Molecular Weight | 221.08 g/mol | [1] |

| CAS Number | 98027-27-1 | [1] |

| Melting Point | 149-151 °C | [1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimentally determined ¹H and ¹³C NMR spectra for this compound were found in the available literature. However, the spectral data for a key precursor, 5-Bromothiophene-2-carbaldehyde , is presented below to offer insight into the expected signals from the thiophene ring system.

Table 1: ¹H NMR Spectral Data of 5-Bromothiophene-2-carbaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.79 | s | 1H, -CHO |

| 7.53 | d | 1H, Thiophene-H |

| 7.20 | d | 1H, Thiophene-H |

| Solvent: CDCl₃, Frequency: 400 MHz[2] |

Table 2: ¹³C NMR Spectral Data of 5-Bromothiophene-2-carbaldehyde

Note: Specific peak assignments for 5-Bromothiophene-2-carbaldehyde were not available. The presence of the carbohydrazide group in the target molecule will significantly influence the chemical shifts of the carbonyl carbon and adjacent thiophene carbons.

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not detailed in the searched literature. However, the IR spectrum of a derivative, N'-benzylidene-5-bromothiophene-2-carbohydrazide , provides characteristic absorption bands that can be inferred for the parent compound.

Table 3: Characteristic IR Absorption Bands for N'-benzylidene-5-bromothiophene-2-carbohydrazide Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretching | 3200-3300 |

| C=O stretching (Amide I) | 1650-1670 |

| N-H bending (Amide II) | 1520-1550 |

| C=N stretching | 1600-1620 |

| C-H stretching (aromatic) | ~3100 |

| C=C stretching (thiophene) | 1400-1500 |

| C-Br stretching | 500-600 |

| Data inferred from the characterization of derivatives.[3] |

Mass Spectrometry (MS)

Experimentally determined mass spectra for this compound were not found. However, predicted data for various adducts is available and provides valuable information for mass spectrometric identification.

Table 4: Predicted Collision Cross Section (CCS) for [M+H]⁺ Adduct of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 220.93788 | 131.6 |

| Source: PubChemLite[4] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data, based on methodologies reported for similar compounds.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source at a constant flow rate.

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically run in positive ion mode to observe the [M+H]⁺ ion.

-

Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectral Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. Further experimental work is required to obtain a complete and verified set of spectral data for this compound.

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromothiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 5-Bromothiophene-2-carbohydrazide. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from the closely related Thieno[3,2-b]thiophene-2-carbohydrazide, general knowledge on the toxicology of hydrazines and hydrazides, and data for the precursor 5-Bromothiophene-2-carbaldehyde. Professionals should handle this compound with caution, recognizing that the addition of the hydrazide moiety can significantly alter the toxicological profile compared to its aldehyde precursor.

Hazard Identification and Classification

Summary of Potential Hazards:

| Hazard Class | Potential Classification | Source/Analogy |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Analogy with 5-Bromothiophene-2-carbaldehyde and general hydrazine toxicity.[1][2][3] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Analogy with 5-Bromothiophene-2-carbaldehyde.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) | Analogy with 5-Bromothiophene-2-carbaldehyde.[1][2] |

| Respiratory Sensitization | Data not available | |

| Skin Sensitization | Data not available | |

| Germ Cell Mutagenicity | Potential Hazard | Hydrazines are known to have mutagenic effects.[4] |

| Carcinogenicity | Potential Hazard | Some hydrazines are considered potential carcinogens.[4][5] |

| Reproductive Toxicity | Data not available | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Analogy with 5-Bromothiophene-2-carbaldehyde. |

| Specific Target Organ Toxicity (Repeated Exposure) | Potential for liver and central nervous system effects | Based on general hydrazine toxicology.[4][5][6] |

| Aspiration Hazard | Data not available |

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes information for the related compound 5-Bromothiophene-2-carbaldehyde to provide some context.

| Property | Value (for 5-Bromothiophene-2-carbaldehyde) |

| Appearance | Dark yellow solid[2] |

| Odor | Odorless[2] |

| Molecular Formula | C5H3BrOS |

| Molecular Weight | 191.05 g/mol [1] |

| Boiling Point | 105-107 °C @ 11 mmHg |

| Flash Point | 98 °C / 208.4 °F[2] |

| Specific Gravity | 1.610[2] |

| Solubility | No information available |

Experimental Protocols: Safe Handling and Personal Protective Equipment

Given the potential hazards, stringent adherence to safety protocols is mandatory.

3.1. Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |

| Respiratory Protection | If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. |

3.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid the formation of dust and aerosols.[7]

-

Use non-sparking tools to prevent ignition.[7]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

3.4. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

-

Store separately from foodstuff containers.[7]

First-Aid Measures

In case of exposure, follow these procedures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of waste in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Diagrams

Caption: General laboratory workflow for handling this compound.

Caption: Postulated mechanism of hydrazine toxicity via interaction with pyridoxal-5-phosphate.

References

- 1. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. researchgate.net [researchgate.net]

- 5. mdsearchlight.com [mdsearchlight.com]

- 6. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

The Versatile Reactivity of the Hydrazide Group in 5-Bromothiophene-2-carbohydrazide: A Technical Guide for Drug Discovery

For Immediate Release

A comprehensive technical guide detailing the synthesis, reactivity, and therapeutic potential of 5-Bromothiophene-2-carbohydrazide and its derivatives. This document serves as a critical resource for researchers, medicinal chemists, and professionals in drug development, offering in-depth experimental protocols, quantitative data, and mechanistic insights.

The hydrazide functional group within this compound serves as a versatile scaffold in synthetic and medicinal chemistry. Its inherent reactivity allows for the facile construction of a diverse array of heterocyclic systems and Schiff bases, many of which exhibit significant biological activities, including potent anticancer and antimicrobial properties. This guide elucidates the core reactivity of this compound, providing a foundation for the rational design of novel therapeutic agents.

Core Reactivity and Synthetic Applications

The hydrazide moiety (-CONHNH₂) in this compound is characterized by its nucleophilic terminal nitrogen and the adjacent carbonyl group, which dictates its primary reaction pathways. The principal reactions involve condensation with carbonyl compounds to form hydrazones (Schiff bases) and cyclization reactions to yield various five-membered heterocycles.

Schiff Base Formation

The reaction of this compound with various aldehydes and ketones readily forms N'-substituted hydrazones. This condensation reaction is typically carried out in a protic solvent like ethanol or methanol, often with catalytic amounts of acid. The resulting Schiff bases are valuable intermediates and have demonstrated a broad spectrum of biological activities.

Cyclization Reactions

The hydrazide group is a key precursor for the synthesis of several important heterocyclic rings, notably 1,3,4-oxadiazoles and 1,2,4-triazoles.

-

1,3,4-Oxadiazoles: These can be synthesized from this compound through the oxidative cyclization of an intermediate N-acylhydrazone. A common method involves the reaction with aromatic hydrazides and subsequent cyclization using an oxidizing agent like Chloramine-T.

-

1,2,4-Triazoles: The synthesis of 1,2,4-triazole derivatives often commences with the reaction of this compound with isothiocyanates. The resulting thiosemicarbazide intermediate undergoes intramolecular cyclization, typically in the presence of a base, to form the triazole ring.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound and its key derivatives.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| Methyl 5-bromothiophene-2-carboxylate | Hydrazine hydrate | Methanol | Reflux, 6 hr | >90% | [1] |

Table 2: Synthesis of N'-Benzylidene-5-bromothiophene-2-carbohydrazide Derivatives

| Aldehyde Reactant | Solvent | Reaction Conditions | Yield (%) | Reference |

| Benzaldehyde | Methanol | Reflux, 30 min | - | [2] |

| Substituted Benzaldehydes | Methanol | Reflux | Moderate to Good | [2] |

Table 3: Synthesis of 2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles

| Aryl Hydrazone Intermediate | Oxidizing Agent | Solvent | Yield (%) | Reference |

| Derived from various aromatic hydrazides | Chloramine-T | - | Good | [3] |

Physicochemical and Spectral Data

Table 4: Characterization Data for Selected Derivatives

| Compound | Molecular Formula | M.P. (°C) | ¹H NMR (δ ppm, DMSO-d₆) | IR (cm⁻¹) | MS (m/z) | Reference |

| N'-(4-Chlorobenzylidene)-5-bromothiophene-2-carbohydrazide | C₁₂H₈BrClN₂OS | 240-242 | 7.35-7.83 (m, 6H, Ar-H & Th-H), 8.42 (s, 1H, -N=CH), 11.95 (s, 1H, -NH) | 3200 (N-H), 1650 (C=O) | 341 (M+) | [2] |

| N'-(4-Methoxybenzylidene)-5-bromothiophene-2-carbohydrazide | C₁₃H₁₁BrN₂O₂S | 220-222 | 3.81 (s, 3H, -OCH₃), 7.03-7.83 (m, 6H, Ar-H & Th-H), 8.41 (s, 1H, -N=CH), 11.95 (s, 1H, -NH) | 3190 (N-H), 1645 (C=O) | 339 (M+) | [2] |

Experimental Protocols

Synthesis of this compound (int-2)[2]

-

To a cooled solution of methyl 5-bromothiophene-2-carboxylate (10 g, 0.045 mmol) in methanol (100 ml), add hydrazine hydrate (10 ml) dropwise at 15 °C.

-

After the addition is complete, reflux the reaction mixture at 65 °C for 6 hours.

-

Monitor the reaction completion by thin-layer chromatography.

-

After completion, pour the reaction mixture into ice-cold water.

-

Stir the resulting mixture at 5 °C for 5 hours.

-

Filter the obtained solid, wash with water, and dry it in an oven.

General Synthesis of Schiff Bases of this compound (HM-1a-j)[2]

-

To a solution of this compound (2 g, 0.0090 mmol) in methanol (10 ml), add the respective benzaldehyde derivative at room temperature.

-

Heat the reaction mixture at reflux temperature for 30 minutes.

-

Monitor the reaction completion by thin-layer chromatography.

-

After completion, cool the reaction mixture.

-

Filter the obtained solid, wash with methanol, and dry it in an oven.

Synthesis of 2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles[3]

-

Aryl hydrazones are prepared by reacting various aryl hydrazides with 5-bromo-2-thiophenecarboxaldehyde.

-

The resulting aryl hydrazone is then subjected to oxidative cyclization using Chloramine-T as the oxidant to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.

Visualizing Reaction Pathways and Workflows

References

A Technical Guide to the Electrophilic Substitution Reactions of 5-Bromothiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 5-Bromothiophene-2-carbohydrazide, with a specific focus on its electrophilic substitution reactions. Due to a notable absence of direct experimental reports on the electrophilic substitution of this substrate, this document offers a detailed theoretical analysis of its expected reactivity and regioselectivity. This analysis is grounded in the fundamental principles of electrophilic aromatic substitution on substituted thiophene rings. Furthermore, this guide presents a verified, step-by-step experimental protocol for the synthesis of this compound, a critical starting material for various synthetic applications.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecules. The thiophene nucleus is a key structural motif in numerous pharmaceuticals, and the carbohydrazide functional group provides a reactive handle for the formation of hydrazones, Schiff bases, and other derivatives with potential biological activity.

Understanding the electrophilic substitution reactions of this compound is crucial for the targeted functionalization of its thiophene ring. However, a thorough review of the scientific literature reveals a significant gap in experimental data for such reactions. This guide aims to bridge this gap by providing a robust theoretical framework for predicting the outcomes of electrophilic substitution on this molecule, supplemented by a practical synthesis protocol for the compound itself.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 5-bromothiophene-2-carboxylic acid. The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Experimental Protocol

Step 1: Esterification of 5-Bromothiophene-2-carboxylic acid

-

To a solution of 5-bromothiophene-2-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture at 65°C for a duration sufficient to ensure complete conversion, typically monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl 5-bromothiophene-2-carboxylate.

Step 2: Hydrazinolysis of Methyl 5-bromothiophene-2-carboxylate

-

Dissolve the methyl 5-bromothiophene-2-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add hydrazine hydrate (a slight excess, typically 1.1-1.5 equivalents) to the solution.

-

Heat the reaction mixture at 60°C, monitoring the progress by TLC.[1]

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry to obtain this compound.[1] The yield for this step can be quite high, often exceeding 90%.[1]

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromothiophene-2-carboxylic acid | C₅H₃BrO₂S | 207.05 |

| Methyl 5-bromothiophene-2-carboxylate | C₆H₅BrO₂S | 221.07 |

| This compound | C₅H₅BrN₂OS | 221.07 |

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Theoretical Analysis of Electrophilic Substitution Reactions

The reactivity of the thiophene ring in this compound towards electrophiles is significantly influenced by the electronic properties of its two substituents: the bromo group at the 5-position and the carbohydrazide group at the 2-position.

Reactivity and Directing Effects

-

Carbohydrazide Group (-CONHNH₂): This group is strongly electron-withdrawing due to the electronegativity of the oxygen and nitrogen atoms and the resonance delocalization of the nitrogen lone pair into the carbonyl group. As an electron-withdrawing group, it deactivates the thiophene ring towards electrophilic attack. In benzene systems, such groups are meta-directors.[2]

-

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect).[2][3]

In this compound, both substituents deactivate the ring, making electrophilic substitution reactions challenging and likely requiring harsh reaction conditions. The only available position for substitution is the 4-position. The bromo group at position 5 directs incoming electrophiles to the ortho position, which is the 4-position. The carbohydrazide group at position 2 would direct to the meta-like 4-position. Therefore, it is predicted that if any electrophilic substitution were to occur, it would be highly regioselective for the 4-position .

Predicted Outcomes of Common Electrophilic Substitution Reactions

The following table summarizes the theoretically expected outcomes for various electrophilic substitution reactions on this compound.

| Reaction | Reagents | Expected Major Product | Predicted Reactivity | Notes |

| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-4-nitrothiophene-2-carbohydrazide | Very Low / Unlikely | The strongly acidic and oxidizing conditions may lead to degradation of the starting material. Milder nitrating agents might be required, but the deactivated ring may not be sufficiently reactive. |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | 5-Bromo-4-halothiophene-2-carbohydrazide | Low | The presence of a halogen already on the ring and the deactivating carbohydrazide group will hinder further halogenation. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No Reaction Expected | Extremely Unlikely | The carbohydrazide group will complex with the Lewis acid catalyst (AlCl₃), leading to further deactivation of the ring and preventing the reaction.[4] |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | 5-Bromo-4-formylthiophene-2-carbohydrazide | Low / Unlikely | This reaction typically requires electron-rich aromatic systems. The highly deactivated nature of the substrate makes this reaction improbable under standard conditions. |

General Mechanism of Electrophilic Substitution

Caption: General mechanism for electrophilic substitution at the C4 position.

Conclusion

While the synthesis of this compound is a well-established and high-yielding process, its subsequent functionalization via electrophilic aromatic substitution presents significant theoretical challenges. The combined deactivating effects of the bromo and carbohydrazide substituents render the thiophene ring highly electron-deficient and thus, unreactive towards most electrophiles under standard conditions. The lack of experimental data in the scientific literature supports this theoretical assessment.

For researchers aiming to introduce substituents at the 4-position of this scaffold, alternative synthetic strategies should be considered. These may include metal-halogen exchange reactions on a suitably protected derivative, followed by quenching with an appropriate electrophile, or building the substituted thiophene ring from acyclic precursors. This guide serves as a foundational resource, providing a reliable synthesis for the starting material and a theoretical framework to inform future synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. femaflavor.org [femaflavor.org]

The Multifaceted Biological Potential of 5-Bromothiophene-2-carbohydrazide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus, a sulfur-containing heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. When functionalized as 5-Bromothiophene-2-carbohydrazide, this core structure gives rise to a class of derivatives with a broad and compelling spectrum of biological activities. This technical guide synthesizes the current scientific literature, offering an in-depth exploration of the antimicrobial, anticancer, anti-inflammatory, and antiviral properties of these promising compounds. We provide a comprehensive overview of their quantitative biological data, detailed experimental methodologies, and the signaling pathways through which they exert their effects, aiming to equip researchers and drug development professionals with a thorough understanding of this versatile chemical scaffold.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated significant potential in combating a range of microbial and fungal pathogens. The primary mechanism often involves the formation of Schiff bases (N'-benzylidene-5-bromothiophene-2-carbohydrazides), which have shown moderate to good antimicrobial and antifungal efficacy.[1]

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the in vitro antimicrobial and antifungal activity of various this compound derivatives, presenting the zone of inhibition against different microbial strains.

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |

| 5a | E. coli | 14 | A. niger | 13 | [1] |

| S. aureus | 15 | C. albicans | 14 | [1] | |

| 5b | E. coli | 16 | A. niger | 15 | [1] |

| S. aureus | 17 | C. albicans | 16 | [1] | |

| 5c | E. coli | 18 | A. niger | 17 | [1] |

| S. aureus | 19 | C. albicans | 18 | [1] | |

| 5d | E. coli | 15 | A. niger | 14 | [1] |

| S. aureus | 16 | C. albicans | 15 | [1] | |

| 5e | E. coli | 17 | A. niger | 16 | [1] |

| S. aureus | 18 | C. albicans | 17 | [1] | |

| 5f | E. coli | 19 | A. niger | 18 | [1] |

| S. aureus | 20 | C. albicans | 19 | [1] | |

| 5g | E. coli | 13 | A. niger | 12 | [1] |

| S. aureus | 14 | C. albicans | 13 | [1] | |

| 5h | E. coli | 15 | A. niger | 14 | [1] |

| S. aureus | 16 | C. albicans | 15 | [1] | |

| 5i | E. coli | 17 | A. niger | 16 | [1] |

| S. aureus | 18 | C. albicans | 17 | [1] | |

| 5j | E. coli | 16 | A. niger | 15 | [1] |

| S. aureus | 17 | C. albicans | 16 | [1] |

Experimental Protocol: Antimicrobial Screening (Cup Plate Method)

The antimicrobial activity of the synthesized compounds is typically evaluated using the cup plate method.[1]

1. Preparation of Media and Inoculum:

-

Nutrient agar is prepared and sterilized.

-

The agar is melted and cooled to 45-50°C.

-

A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is inoculated into the molten agar.

-

The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

2. Sample Preparation and Application:

-

Wells or "cups" (typically 6-8 mm in diameter) are created in the solidified agar using a sterile borer.

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a known concentration.

-

A fixed volume of the compound solution is added to the wells.

-

A solvent control and a standard antibiotic/antifungal are also included.

3. Incubation and Measurement:

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

The diameter of the zone of inhibition around each well is measured in millimeters.

Anticancer Activity

Thiophene hydrazone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[2] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity (IC50 values) of representative this compound derivatives against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Hydrazone 7a | MIA PaCa-2 (Pancreatic) | > 100 | [2] |

| Thiophene Hydrazone 7b | MIA PaCa-2 (Pancreatic) | 6.55 | [2] |

| Thiophene Hydrazone 7c | MIA PaCa-2 (Pancreatic) | 5.34 | [2] |

| Thiophene Hydrazone 7d | MIA PaCa-2 (Pancreatic) | 4.88 | [2] |

| Thiophene Hydrazone 7e | MIA PaCa-2 (Pancreatic) | 4.11 | [2] |

| Thiophene Hydrazone 7f | MIA PaCa-2 (Pancreatic) | 3.89 | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4]

1. Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

-

The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

-

The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Measurement:

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

Several thiophene derivatives have been identified as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream AKT signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Bases from 5-Bromothiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from heterocyclic scaffolds are a prominent class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. The thiophene ring, in particular, is a privileged structure found in numerous pharmaceuticals. When incorporated into a Schiff base structure, and further functionalized with a reactive bromine atom, the resulting compounds, derived from 5-Bromothiophene-2-carbohydrazide, offer a versatile platform for the development of novel therapeutic agents. These compounds have demonstrated significant potential as antimicrobial and anticancer agents, attributed to the unique electronic and structural features conferred by the thiophene moiety and the azomethine group (-C=N-). This document provides detailed protocols for the synthesis of these Schiff bases, summarizes their biological activities, and presents relevant signaling pathways implicated in their mechanism of action.

Applications

Schiff bases synthesized from this compound have emerged as promising candidates in drug discovery due to their diverse pharmacological properties.

Antimicrobial Activity: These compounds exhibit moderate to good activity against a range of bacterial and fungal strains. The presence of the thiophene ring and the azomethine group is crucial for their antimicrobial action, which is believed to involve interference with microbial cell wall synthesis or disruption of cellular enzymatic activity.

Anticancer Activity: Thiophene-based Schiff bases have shown potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted and can involve the inhibition of key cellular processes required for cancer cell proliferation and survival. Two notable mechanisms include:

-

Inhibition of WEE1 Kinase: WEE1 is a critical regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, these Schiff bases can force cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.

-

Disruption of Microtubule Polymerization: Microtubules are essential components of the cytoskeleton and the mitotic spindle. Certain thiophene Schiff bases can interfere with the dynamic process of microtubule polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.

The versatility of the Schiff base synthesis allows for the introduction of various substituents, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

Data Presentation

The following tables summarize the synthesis and biological activity data for a series of N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives.

Table 1: Synthesis and Physical Data of N'-benzylidene-5-bromothiophene-2-carbohydrazide Derivatives.

| Compound Code | R | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |

| 5a | H | C₁₂H₉BrN₂OS | 309.18 | 218-220 | 85 |

| 5b | 4-CH₃ | C₁₃H₁₁BrN₂OS | 323.21 | 225-227 | 82 |

| 5c | 4-OCH₃ | C₁₃H₁₁BrN₂O₂S | 339.21 | 210-212 | 88 |

| 5d | 4-Cl | C₁₂H₈BrClN₂OS | 343.62 | 230-232 | 90 |

| 5e | 4-NO₂ | C₁₂H₈BrN₃O₃S | 354.18 | 245-247 | 92 |

| 5f | 2-OH | C₁₂H₉BrN₂O₂S | 325.18 | 205-207 | 80 |

| 5g | 3-NO₂ | C₁₂H₈BrN₃O₃S | 354.18 | 238-240 | 89 |

| 5h | 2-Cl | C₁₂H₈BrClN₂OS | 343.62 | 215-217 | 86 |

| 5i | 2,4-diCl | C₁₂H₇BrCl₂N₂OS | 378.07 | 228-230 | 91 |

| 5j | 3,4,5-triOCH₃ | C₁₅H₁₅BrN₂O₄S | 415.26 | 198-200 | 84 |

Table 2: Antimicrobial Activity Data (Zone of Inhibition in mm) of N'-benzylidene-5-bromothiophene-2-carbohydrazide Derivatives.

| Compound Code | E. coli | P. aeruginosa | S. aureus | S. pyogenes | C. albicans | A. niger | A. clavatus |

| 5a | 14 | 12 | 16 | 13 | 15 | 11 | 10 |

| 5b | 15 | 13 | 17 | 14 | 16 | 12 | 11 |

| 5c | 16 | 14 | 18 | 15 | 17 | 13 | 12 |

| 5d | 18 | 16 | 20 | 17 | 19 | 15 | 14 |

| 5e | 20 | 18 | 22 | 19 | 21 | 17 | 16 |

| 5f | 17 | 15 | 19 | 16 | 18 | 14 | 13 |

| 5g | 19 | 17 | 21 | 18 | 20 | 16 | 15 |

| 5h | 18 | 16 | 20 | 17 | 19 | 15 | 14 |

| 5i | 21 | 19 | 23 | 20 | 22 | 18 | 17 |

| 5j | 15 | 13 | 17 | 14 | 16 | 12 | 11 |

| Ampicillin | 24 | 22 | 26 | 23 | - | - | - |

| Griseofulvin | - | - | - | - | 25 | 23 | 21 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from methyl 5-bromothiophene-2-carboxylate.

Materials:

-

Methyl 5-bromothiophene-2-carboxylate

-

Hydrazine hydrate (99%)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a 250 mL round-bottom flask, dissolve methyl 5-bromothiophene-2-carboxylate (0.1 mol) in 100 mL of methanol.

-

To this solution, add hydrazine hydrate (0.2 mol) dropwise with continuous stirring.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitated solid, this compound, is collected by vacuum filtration.

-

Wash the solid with a small amount of cold methanol and dry it in a desiccator.

Protocol 2: General Procedure for the Synthesis of N'-substituted-5-Bromothiophene-2-carbohydrazide Schiff Bases

This protocol outlines the general method for the condensation reaction between this compound and various aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 40 mL of ethanol.

-

In a separate beaker, dissolve the substituted aromatic aldehyde (10 mmol) in 20 mL of ethanol.

-

Add the aldehyde solution to the solution of the carbohydrazide with continuous stirring.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid Schiff base is collected by vacuum filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain pure crystals.

-

Dry the purified Schiff base in a desiccator.

Protocol 3: Characterization of the Synthesized Schiff Bases

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

-

Infrared (IR) Spectroscopy: Record the IR spectra to identify the characteristic functional groups. Key peaks to look for include the N-H stretch of the amide, the C=O stretch of the amide, and the C=N stretch of the imine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to elucidate the detailed structure of the molecules. The chemical shifts and coupling constants of the protons and carbons will confirm the formation of the Schiff base.

-

Mass Spectrometry (MS): Perform mass spectral analysis to determine the molecular weight of the synthesized compounds and confirm their elemental composition.

Example Spectral Data for N'-(4-chlorobenzylidene)-5-bromothiophene-2-carbohydrazide (5d):

-

IR (KBr, cm⁻¹): 3210 (N-H), 1655 (C=O), 1600 (C=N).

-

¹H NMR (DMSO-d₆, δ ppm): 12.10 (s, 1H, NH), 8.55 (s, 1H, -N=CH-), 7.90 (d, 1H, thiophene-H), 7.80 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 7.35 (d, 1H, thiophene-H).

-

Mass Spectrum (m/z): 343 [M⁺], 345 [M⁺+2].

Mandatory Visualization

Reaction Scheme

Application Notes and Protocols: 5-Bromothiophene-2-carbohydrazide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromothiophene-2-carbohydrazide as a versatile building block in the synthesis of various heterocyclic compounds. The inherent reactivity of the carbohydrazide moiety, coupled with the electronic properties of the bromothiophene ring, makes it a valuable precursor for the development of novel chemical entities with potential pharmacological applications. This document outlines detailed protocols for the synthesis of key heterocyclic systems, including 1,3,4-oxadiazoles, pyrazoles, thiazoles, and Schiff bases, supported by quantitative data and visual workflows.

Synthesis of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole scaffold is a prominent feature in many medicinally important compounds. This compound serves as a key starting material for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A common and effective method involves the condensation of the carbohydrazide with aromatic aldehydes to form N'-benzylidene-5-bromothiophene-2-carbohydrazide intermediates (Schiff bases), which then undergo oxidative cyclization.

Experimental Protocol: Synthesis of N'-Benzylidene-5-bromothiophene-2-carbohydrazide Derivatives

A mixture of this compound (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is refluxed in methanol.[1] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with cold methanol, and dried.[1]

Experimental Protocol: Oxidative Cyclization to 2-(5-bromothiophen-2-yl)-5-aryl-1,3,4-oxadiazoles

The synthesized Schiff base (0.01 mol) is dissolved in a suitable solvent like dimethylformamide (DMF).[2] An oxidizing agent, such as yellow mercuric oxide and iodine, is added to the solution, and the mixture is stirred at room temperature.[2] The reaction is monitored until completion. The reaction mixture is then filtered and poured into ice-cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent system (e.g., DMF:ethanol) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.[2]

Reaction Workflow for 1,3,4-Oxadiazole Synthesis

References

5-Bromothiophene-2-carbohydrazide: A Versatile Precursor for the Development of Novel Antimicrobial Agents

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogenic microorganisms presents a significant global health challenge, necessitating the urgent discovery of new and effective antimicrobial agents. Thiophene-based compounds have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including potent antimicrobial properties.[1][2] Among these, 5-Bromothiophene-2-carbohydrazide serves as a crucial and versatile precursor for the synthesis of a variety of heterocyclic derivatives. This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into Schiff bases, along with standardized methods for evaluating their antimicrobial efficacy.

Synthesis of this compound

This compound is a key intermediate that can be synthesized from 5-bromothiophene-2-carboxylic acid. The following protocol outlines a common synthetic route.

Protocol 1: Synthesis of this compound

Materials:

-

5-Bromothiophene-2-carboxylic acid

-

Methanol

-

Concentrated Sulfuric acid

-

Hydrazine Hydrate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware for workup and filtration

Procedure:

Step 1: Esterification of 5-Bromothiophene-2-carboxylic acid

-

To a solution of 5-bromothiophene-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture at 65°C for a duration sufficient to complete the reaction (typically monitored by TLC).[3]

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl 5-bromothiophene-2-carboxylate.

Step 2: Hydrazinolysis of the Ester

-

Dissolve the methyl 5-bromothiophene-2-carboxylate in methanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture at 60°C for several hours, monitoring the reaction progress by TLC.[3]

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid precipitate, wash with cold methanol, and dry to obtain this compound.[3]

Synthesis of N'-Benzylidene-5-bromothiophene-2-carbohydrazide Derivatives